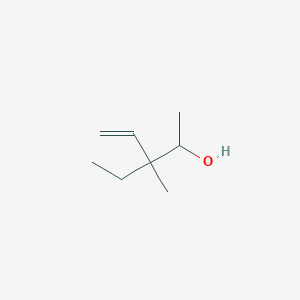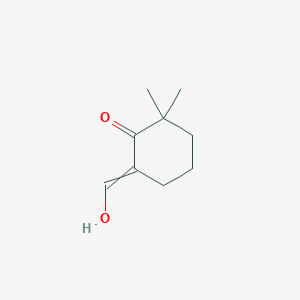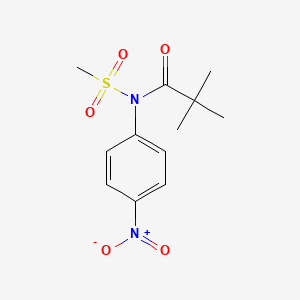
2-Amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydroxy-2-aminotetralin-2-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetralin core with hydroxyl and amino functional groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydroxy-2-aminotetralin-2-carboxylic acid typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aromatic precursor, the introduction of hydroxyl groups can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide. The amino group can be introduced via amination reactions using reagents such as ammonia or amines under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydroxy-2-aminotetralin-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines, halides, and other nucleophiles.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Amino-substituted derivatives.
Applications De Recherche Scientifique
5,6-Dihydroxy-2-aminotetralin-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6-dihydroxy-2-aminotetralin-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to participate in redox reactions and form hydrogen bonds with biological molecules. This can lead to modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydroxyindole-2-carboxylic acid: A related compound with similar hydroxyl and carboxylic acid groups but lacking the amino group.
2-Aminotetralin: A simpler analog without the hydroxyl groups.
Catecholamines: Compounds like dopamine and norepinephrine that share the catechol structure but have different functional groups.
Uniqueness
5,6-Dihydroxy-2-aminotetralin-2-carboxylic acid is unique due to the combination of hydroxyl, amino, and carboxylic acid groups on a tetralin core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
60951-15-7 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-amino-5,6-dihydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c12-11(10(15)16)4-3-7-6(5-11)1-2-8(13)9(7)14/h1-2,13-14H,3-5,12H2,(H,15,16) |
Clé InChI |
VVUOJPYDSRHPMO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2=C1C(=C(C=C2)O)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)

![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)






